6-Hydroxy-4,4,5,8-tetramethylchroman-2-one
Overview
Description
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is a chemical compound known for its antioxidant properties. It is a derivative of chroman and is structurally related to vitamin E. This compound is often used in scientific research due to its ability to scavenge free radicals and reduce oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,5,6-tetramethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one has a wide range of applications in scientific research:
Chemistry: Used as a standard in antioxidant assays to measure the antioxidant capacity of other compounds.
Biology: Investigated for its role in reducing oxidative stress in cellular models.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative damage, such as neurodegenerative diseases and cancer.
Industry: Utilized in the formulation of cosmetic products and food additives due to its antioxidant properties.
Mechanism of Action
The primary mechanism of action of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing their harmful effects on cellular components such as lipids, proteins, and DNA.
Comparison with Similar Compounds
Similar Compounds
Trolox: A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant effects.
Quercetin: A flavonoid with strong antioxidant activity, commonly found in fruits and vegetables.
Uniqueness
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is unique due to its specific structural features that confer high stability and efficacy as an antioxidant. Unlike some other antioxidants, it is less prone to degradation and can be easily incorporated into various formulations for research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-7-5-9(14)8(2)11-12(7)16-10(15)6-13(11,3)4/h5,14H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPDIBVNRXJOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(=O)CC2(C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346562 | |
Record name | 6-hydroxy-4,4,5,8-tetramethylchroman-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84945-00-6 | |
Record name | 6-hydroxy-4,4,5,8-tetramethylchroman-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10346562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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